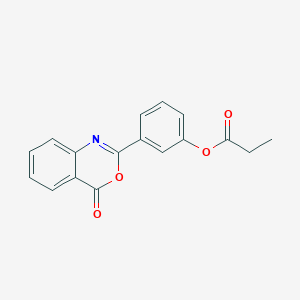![molecular formula C14H22ClNOS B4411682 2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride](/img/structure/B4411682.png)
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride
説明
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride, also known as DMPE, is a chemical compound that has been widely used in scientific research applications. DMPE is a morpholine derivative and is a potent inhibitor of acetylcholinesterase. This compound has been used in the study of the biochemical and physiological effects of acetylcholinesterase inhibition, as well as in the development of new drugs for the treatment of neurological disorders.
作用機序
The mechanism of action of 2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter that plays a key role in cognitive function and memory. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. This compound has also been shown to have antioxidant properties, which can help to protect the brain from oxidative stress and damage.
実験室実験の利点と制限
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride has a number of advantages for use in lab experiments. This compound is readily available and can be synthesized in high yield and purity. This compound is also a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholinesterase inhibition on the nervous system.
However, there are also limitations to the use of this compound in lab experiments. This compound is highly toxic and can be dangerous if not handled properly. This compound also has a short half-life, which can make it difficult to study the long-term effects of acetylcholinesterase inhibition.
将来の方向性
There are a number of future directions for the study of 2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride and its effects on the nervous system. One area of research is the development of new drugs that can target acetylcholinesterase inhibition in a more specific and targeted manner. Another area of research is the study of the long-term effects of this compound and other acetylcholinesterase inhibitors on cognitive function and memory.
Conclusion:
In conclusion, this compound is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research applications. This compound has been shown to have a number of biochemical and physiological effects, including increased levels of acetylcholine in the brain and antioxidant properties. While there are limitations to the use of this compound in lab experiments, this compound remains a useful tool for studying the effects of acetylcholinesterase inhibition on the nervous system.
科学的研究の応用
2,6-dimethyl-4-[2-(phenylthio)ethyl]morpholine hydrochloride has been widely used in scientific research to study the effects of acetylcholinesterase inhibition on the nervous system. This compound has been shown to be a potent inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
特性
IUPAC Name |
2,6-dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-10-15(11-13(2)16-12)8-9-17-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLITCOPRCVUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCSC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)

![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4411622.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)
![4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4411644.png)
![N-isobutyl-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4411656.png)
![5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4411660.png)

![1-{2-[2-(2-methoxy-4-propylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411683.png)
![3-[(2-methoxy-5-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4411686.png)
![1-[4-(benzyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4411690.png)